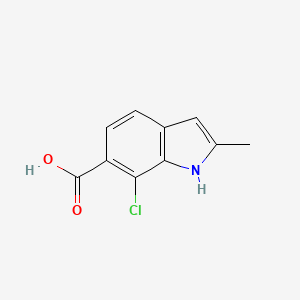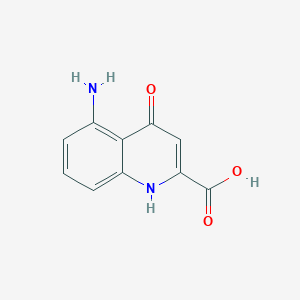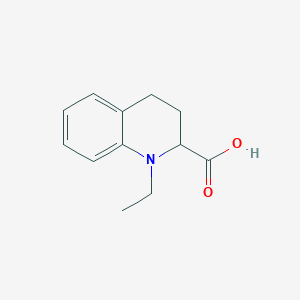
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a heterocyclic compound that belongs to the tetrahydroquinoline family. These compounds are known for their diverse biological activities and are commonly used in the synthesis of pharmaceuticals, pesticides, and dyes. The structure of this compound consists of a quinoline ring system with an ethyl group and a carboxylic acid group attached, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid can be synthesized through a variety of methods. One common approach involves the three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cascade reactions. The process is optimized for high yield and purity, often incorporating continuous flow techniques and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different tetrahydroquinoline derivatives.
Substitution: The ethyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which can be further utilized in the synthesis of pharmaceuticals and other bioactive compounds .
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Medicine: It is a key component in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.
Industry: The compound is used in the production of dyes, antioxidants, and corrosion inhibitors.
Wirkmechanismus
The mechanism by which 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid exerts its effects involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, modulating the activity of specific enzymes involved in metabolic pathways. Additionally, it can interact with receptors in the nervous system, influencing neurotransmitter release and uptake .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the ethyl and carboxylic acid groups.
Quinoline: A simpler structure without the tetrahydro modification.
Isoquinoline: Similar to quinoline but with a different arrangement of nitrogen in the ring.
Uniqueness: 1-Ethyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl and carboxylic acid groups allows for a broader range of chemical modifications and applications compared to its simpler counterparts .
Eigenschaften
Molekularformel |
C12H15NO2 |
|---|---|
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
1-ethyl-3,4-dihydro-2H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C12H15NO2/c1-2-13-10-6-4-3-5-9(10)7-8-11(13)12(14)15/h3-6,11H,2,7-8H2,1H3,(H,14,15) |
InChI-Schlüssel |
BFCAEXLSVJEQQN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(CCC2=CC=CC=C21)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(4-Fluorophenyl)methyl]azepane](/img/structure/B11894158.png)
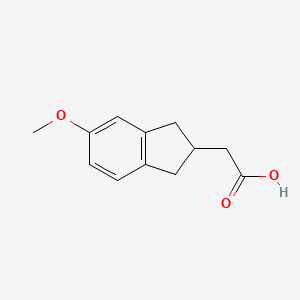

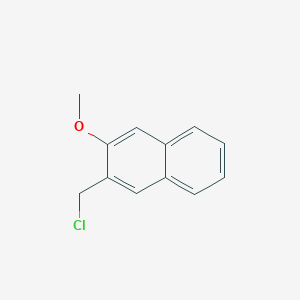


![6-Ethoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B11894196.png)


